Spectroscopic Data for N-ethyl-3-fluoro-4-methylaniline hydrochloride: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
Spectroscopic Data for N-ethyl-3-fluoro-4-methylaniline hydrochloride: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
Executive Summary
The structural elucidation of substituted anilines is a foundational process in pharmaceutical development, particularly for compounds serving as precursors to kinase inhibitors and central nervous system (CNS) therapeutics. N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) is a highly functionalized intermediate. The strategic placement of a fluorine atom modulates the molecule's lipophilicity and metabolic stability, while the ethylamine group provides a functional vector for subsequent synthetic elaboration.
As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple tabulation of spectral peaks. This guide explores the causality behind the spectroscopic behavior of this molecule, providing a self-validating experimental framework that leverages heteronuclear coupling (C-F and H-F) to unambiguously confirm molecular architecture.
Theoretical Framework & Causality in Experimental Design
The Causality of the Hydrochloride Salt Form
Free base anilines, particularly those with electron-donating alkyl groups, are highly susceptible to air oxidation and possess poor aqueous solubility. Converting the free base to the hydrochloride salt protonates the secondary amine to form an anilinium ion (–NH₂⁺Et). This protonation fundamentally alters the electronic landscape of the molecule. By tying up the nitrogen lone pair, the strong +M (resonance donating) effect of the amine is abolished. Consequently, the aromatic protons experience significant deshielding, shifting their resonances downfield compared to the free base [1].
Solvent Selection: The DMSO-d₆ Imperative
The choice of solvent is the first critical step in establishing a self-validating NMR protocol. If deuterium oxide (D₂O) or deuterated methanol (CD₃OD) were used, the acidic anilinium protons (–NH₂⁺–) would undergo rapid isotopic exchange with the solvent, disappearing from the ¹H NMR spectrum.
To preserve this structural information, anhydrous DMSO-d₆ is utilized. DMSO is a polar, aprotic solvent that fully solubilizes the salt while forming strong hydrogen bonds with the –NH₂⁺– protons, drastically slowing their exchange rate. This allows the anilinium protons to be observed as a distinct, broad signal integrating to 2H. Furthermore, DMSO-d₆ provides a highly reliable internal reference system, with its residual pentet appearing at 2.50 ppm in ¹H NMR and its septet at 39.52 ppm in ¹³C NMR [2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step methodology establishes a closed-loop, self-validating system where instrument parameters and intrinsic molecular properties (like spin-spin coupling) cross-verify the data.
Step 1: Sample Preparation
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Weigh 15–20 mg of high-purity N-ethyl-3-fluoro-4-methylaniline hydrochloride.
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Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Transfer the homogeneous solution to a precision 5 mm NMR tube.
Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Causality: Tune and match the probe specifically for ¹H and ¹³C frequencies. This maximizes radiofrequency (RF) power transfer, ensuring optimal signal-to-noise ratio (SNR).
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Lock the spectrometer to the deuterium frequency of the DMSO-d₆ solvent. Perform automated gradient shimming (Z1-Z5) to achieve high magnetic field homogeneity, which is strictly required to resolve fine long-range fluorine couplings (⁴J_HF).
Step 3: ¹H NMR Acquisition
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Utilize a standard 1D proton pulse sequence (e.g., zg30).
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Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation of all protons, ensuring accurate integration.
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Acquire 16 to 64 scans depending on the exact concentration.
Step 4: ¹³C NMR Acquisition
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Utilize a proton-decoupled ¹³C pulse sequence (e.g., zgpg30).
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Self-Validation Check: While protons are decoupled to collapse C-H multiplets and boost SNR, fluorine is not decoupled . The ¹⁹F nucleus (100% natural abundance, spin ½) will actively couple with the ¹³C nuclei. The resulting C-F splitting patterns serve as an internal validation tool to unambiguously assign carbon positions.
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Acquire ≥1024 scans with a D1 of 2.0 seconds.
Step 5: Data Processing
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Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the SNR without sacrificing resolution.
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Perform manual phase and baseline correction. Reference the spectra to the TMS peak (0.00 ppm) or the residual solvent peak.
Spectroscopic Workflows & Logic Visualization
The following diagram illustrates the logical flow of the self-validating NMR acquisition process.
Figure 1: Self-validating NMR workflow for structural elucidation of the anilinium salt.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum, the presence of the fluorine atom acts as a magnetic probe. Fluorine-19 couples with the aromatic protons, creating diagnostic splitting patterns that differentiate the otherwise overlapping aromatic signals.
Table 1: ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment / Causality |
| –NH₂⁺– | ~9.50 | br s | 2H | - | Anilinium protons; deshielded due to positive charge. Broadened by ¹⁴N quadrupolar relaxation. |
| H6 | ~7.37 | dd | 1H | ³J_HH = 8.0, ⁴J_HH = 2.0 | Aromatic proton para to F. Deshielded by the ortho-anilinium group. |
| H5 | ~7.30 | dd | 1H | ³J_HH = 8.0, ⁴J_HF = 6.0 | Aromatic proton meta to F. Coupled to H6 and F. |
| H2 | ~7.27 | dd | 1H | ³J_HF = 10.5, ⁴J_HH = 2.0 | Aromatic proton ortho to F. Shows large ortho H-F coupling. |
| N-CH₂ | ~3.15 | q | 2H | ³J_HH = 7.2 | Ethyl methylene protons. Deshielded by adjacent N⁺. |
| Ar-CH₃ | ~2.25 | d | 3H | ⁴J_HF = 1.5 | Aromatic methyl at C4. Finely split by the adjacent C3 fluorine. |
| N-CH₂-CH₃ | ~1.20 | t | 3H | ³J_HH = 7.2 | Ethyl methyl protons. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound is a masterclass in structural validation. Because we utilize proton decoupling but not fluorine decoupling, every carbon atom in the aromatic ring is split into a doublet by the ¹⁹F nucleus. The magnitude of this splitting (the J-coupling constant) is inversely proportional to the distance from the fluorine atom, providing an irrefutable map of the carbon framework.
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¹J_CF (Ipso): ~245 Hz (Directly attached to F)
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²J_CF (Ortho): ~15–25 Hz (One carbon away)
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³J_CF (Meta): ~5–10 Hz (Two carbons away)
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⁴J_CF (Para): ~2–4 Hz (Three carbons away)
Table 2: ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment / Causality |
| C3 | ~161.5 | d | ¹J_CF = 245.0 | Ipso to F. Massive coupling confirms direct F attachment. |
| C5 | ~132.5 | d | ³J_CF = 6.0 | Meta to F. |
| C1 | ~130.5 | s (or br d) | ³J_CF ≈ 8.0 | Ipso to N⁺. Deshielded by the electronegative nitrogen. |
| C4 | ~127.0 | d | ²J_CF = 17.5 | Ipso to CH₃, Ortho to F. |
| C6 | ~120.0 | d | ⁴J_CF = 2.5 | Para to F. Smallest aromatic C-F coupling. |
| C2 | ~112.0 | d | ²J_CF = 22.0 | Ortho to F. Highly shielded by the fluorine +M effect. |
| N-CH₂ | ~42.5 | s | - | Ethyl methylene carbon. |
| Ar-CH₃ | ~14.5 | d | ³J_CF = 3.5 | Aromatic methyl carbon. Shows long-range C-F coupling. |
| N-CH₂-CH₃ | ~11.0 | s | - | Ethyl methyl carbon. |
Conclusion
The spectroscopic profiling of N-ethyl-3-fluoro-4-methylaniline hydrochloride demonstrates the power of logical, causality-driven NMR analysis. By purposefully selecting DMSO-d₆ to lock the protonation state and utilizing heteronuclear F-C and F-H spin-spin coupling as an internal validation matrix, researchers can achieve absolute certainty in structural elucidation. This methodology ensures high-fidelity data interpretation, which is paramount for downstream pharmaceutical manufacturing and quality control.
References
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Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Source: Wiley URL:[Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Gottlieb, H.E., Kotlyar, V. and Nudelman, A. (1997) Source: The Journal of Organic Chemistry, 62(21), 7512-7515. American Chemical Society. URL:[Link]
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PubChem Compound Summary for CID 6115, Aniline National Center for Biotechnology Information Source: PubChem URL:[Link]
